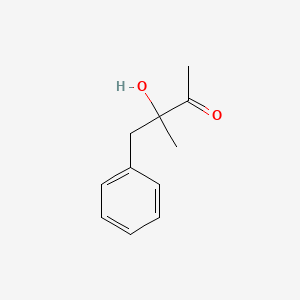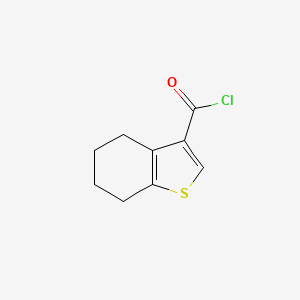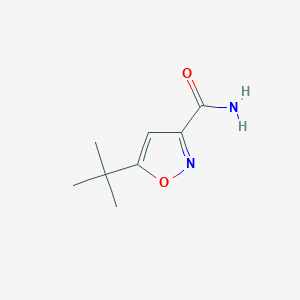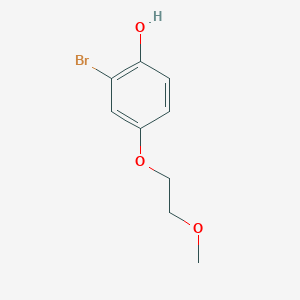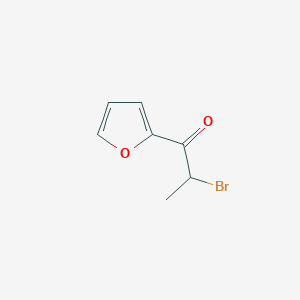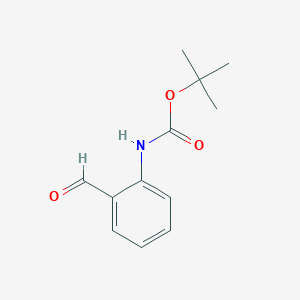
tert-Butyl (2-formylphenyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-formylphenyl)carbamate” is a compound with the molecular formula C12H15NO3 . It is a structural element of many approved therapeutic agents .
Synthesis Analysis
A series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and evaluated for their biological activities . More detailed synthesis procedures may be found in the referenced papers .Molecular Structure Analysis
The compound contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 aldehyde (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (2-formylphenyl)carbamate” is 221.25 g/mol . It has a topological polar surface area of 55.4 Ų . More detailed physical and chemical properties may be found in the referenced papers .Applications De Recherche Scientifique
Catalytic Applications
Tert-Butyl (2-formylphenyl)carbamate is involved in various catalytic processes. One study demonstrates its use in the DTBB-catalysed lithiation of N-(chloromethyl) carbamate, leading to functionalized carbamates and substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Deprotection Agent
It serves as a mild reagent for deprotection in chemical synthesis. Its efficacy in the deprotection of tert-butyl carbamates, esters, and ethers is notable, especially in the synthesis of complex molecules while preserving stereochemical integrity (Li et al., 2006).
Enzymatic Kinetic Resolution
This compound is used in the enzymatic kinetic resolution of related carbamates. The high enantioselectivity achieved in these processes is significant for producing optically pure enantiomers, which are valuable in various chemical syntheses (Piovan, Pasquini, & Andrade, 2011).
Intermediate in Organic Synthesis
It acts as an important intermediate for the synthesis of other complex molecules. For instance, it has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds
Tert-Butyl (2-formylphenyl)carbamate is also crucial in synthesizing biologically active compounds. For example, it has been used in synthesizing compounds with antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Chemical Transformations
It undergoes various chemical transformations, demonstrating its versatility as a building block in organic synthesis. This includes reactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALMIBUKCNMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461260 | |
| Record name | tert-Butyl (2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-formylphenyl)carbamate | |
CAS RN |
74965-38-1 | |
| Record name | tert-Butyl (2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74965-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

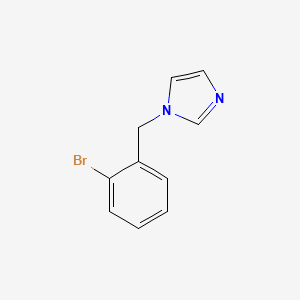
![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)
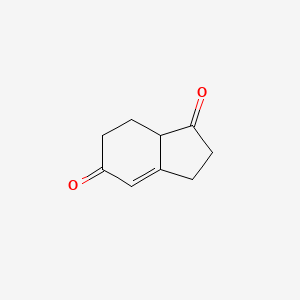
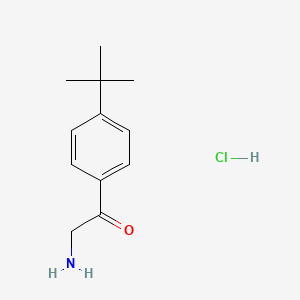
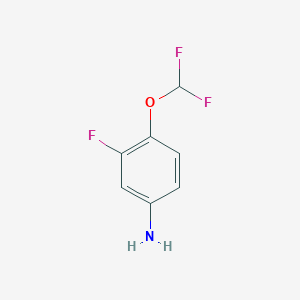
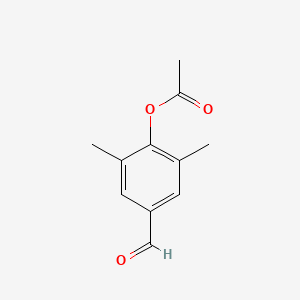
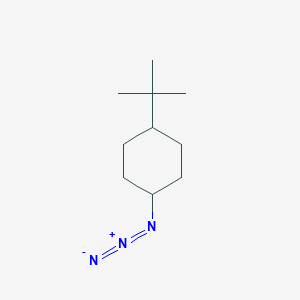
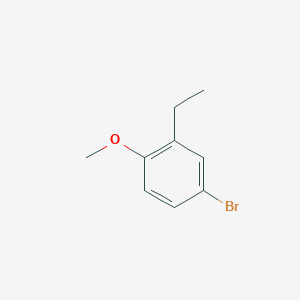
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)
